N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride
Description
The compound N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride is a benzothiazole-based acetamide derivative with a complex substitution pattern. Key structural features include:
- A 6-methoxybenzo[d]thiazol-2-yl core, which is electron-rich due to the methoxy group.
- A p-tolylthio substituent on the acetamide backbone, contributing to lipophilicity and steric bulk.
- A hydrochloride salt formulation, enhancing stability and aqueous solubility.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2.ClH/c1-15-5-8-17(9-6-15)27-14-20(25)24(12-11-23(2)3)21-22-18-10-7-16(26-4)13-19(18)28-21;/h5-10,13H,11-12,14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBVQJRGGCGNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy compound using methyl iodide in the presence of a base.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the thiazole derivative with 2-dimethylaminoethyl chloride.
Formation of the Acetamide Moiety: The final step involves the reaction of the thiazole derivative with p-tolylthioacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The presence of the dimethylaminoethyl group suggests potential interactions with neurotransmitter receptors, while the methoxybenzo[d]thiazol moiety could interact with DNA or proteins.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 6-methoxy group in the target compound contrasts with the 6-nitro group in derivatives, which may alter electronic properties and binding affinity in biological targets (e.g., VEGFR-2) .
- Side Chain Diversity: The dimethylaminoethyl group offers enhanced solubility compared to lipophilic substituents like p-tolylthio or trifluoromethyl groups in compounds .
- Synthetic Flexibility : Thiol coupling (as in and ) and acylation () are common strategies, but the target compound’s synthesis likely requires multi-step functionalization due to its dual N-substitution.
Hypotheses for Target Compound :
- The 6-methoxy group may reduce metabolic degradation compared to nitro or trifluoromethyl groups.
- The p-tolylthio moiety could improve membrane permeability but may increase off-target interactions.
- The dimethylaminoethyl side chain might confer pH-dependent solubility, beneficial for oral bioavailability.
Physicochemical and Spectroscopic Properties
Comparative data from analogs highlight trends in melting points, yields, and spectral features:
Table 3: Physicochemical Comparison
Implications :
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H26ClN3O4S
- Molecular Weight : Approximately 484.0 g/mol
- CAS Number : 1216653-38-1
The compound features a unique combination of functional groups, including a dimethylamino group, a methoxybenzo[d]thiazole moiety, and a thioacetamide structure. These structural components contribute to its diverse biological activities.
Structural Representation
| Component | Description |
|---|---|
| Dimethylamino group | Enhances solubility and bioavailability |
| Methoxybenzo[d]thiazole | Imparts potential antitumor activity |
| Thioacetamide | May influence metabolic pathways |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, benzothiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Antitumor Efficacy
In a study evaluating the antitumor effects of related compounds:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)
- Assay Types : 2D and 3D cell culture assays
- IC50 Values :
- A549: 2.12 μM (2D), 4.01 μM (3D)
- HCC827: 5.13 μM (2D), 7.02 μM (3D)
- NCI-H358: 0.85 μM (2D), 1.73 μM (3D)
These findings suggest that the compound has a promising profile as an antitumor agent, particularly in two-dimensional assays where it demonstrated lower IC50 values compared to three-dimensional models .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing performed according to CLSI guidelines revealed:
- Test Organisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive)
- Results : Significant antibacterial activity was observed, indicating the potential for development as an antimicrobial agent.
The biological activity of this compound may be attributed to its ability to interact with nucleic acids. Similar compounds have been shown to bind within the minor groove of DNA, influencing gene expression and cellular proliferation:
- Binding Affinity : Compounds with benzothiazole structures often demonstrate strong binding to AT-rich regions of DNA, potentially leading to cytotoxic effects in tumor cells .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Structural Features |
|---|---|---|---|
| Compound A | High | Moderate | Benzothiazole core |
| Compound B | Moderate | High | Dimethylamino group |
| Target Compound | High | High | Unique thioacetamide |
The target compound shows a balanced profile of both antitumor and antimicrobial activities, making it a candidate for further pharmacological exploration.
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Acylation : Coupling of a benzothiazole amine derivative (e.g., 6-methoxybenzo[d]thiazol-2-amine) with activated acetamide intermediates.
- Thioether Formation : Reaction with p-tolylthiol under nucleophilic substitution conditions, often requiring catalysts like triethylamine or DCC (dicyclohexylcarbodiimide) .
- Hydrochloride Salt Formation : Final protonation with HCl in a polar solvent (e.g., ethanol or acetonitrile) . Optimized Conditions :
- Temperature: 60–80°C for acylation; room temperature for thioether formation.
- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .
- Monitoring: TLC (hexane:ethyl acetate, 7:3) or HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm the absence of unreacted starting materials. Key signals include methoxy (~δ 3.8 ppm) and dimethylamino groups (~δ 2.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected at m/z ~520) .
- Purity Assessment :
- HPLC : ≥95% purity using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
Discrepancies may arise from:
- Purity Variability : Impurities (e.g., residual solvents or byproducts) can skew bioassay results. Use preparative HPLC for rigorous purification .
- Structural Analogues : Subtle differences in substituents (e.g., methoxy vs. ethoxy groups) significantly alter activity. Compare with structurally validated analogs via SAR (structure-activity relationship) studies .
- Assay Conditions : Optimize in vitro assays (e.g., cell line specificity, incubation time) to replicate reported protocols. For example, use MTT assays with 48-hour exposure for cytotoxicity screening .
Q. What computational methods predict this compound’s interaction with biological targets?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with target proteins (e.g., kinases or GPCRs). Focus on key interactions:
- The benzothiazole ring may engage in π-π stacking with aromatic residues.
- The dimethylamino group could form hydrogen bonds with acidic residues .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. A lower HOMO-LUMO gap (~4 eV) suggests higher reactivity .
Methodological Challenges and Solutions
Q. How to address low yields during the thioether formation step?
- Catalyst Screening : Replace traditional bases (e.g., K₂CO₃) with milder alternatives like DBU (1,8-diazabicycloundec-7-ene) to reduce side reactions.
- Solvent Optimization : Use DMF for better solubility of sulfur nucleophiles .
- Temperature Control : Maintain reactions at 0–5°C to suppress oxidation of thiol intermediates .
Q. What strategies validate the compound’s stability under biological assay conditions?
- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) or cell culture media at 37°C for 24–72 hours. Monitor degradation via LC-MS .
- Metabolite Identification : Use hepatic microsomes or S9 fractions to identify major metabolites, ensuring observed bioactivity is not due to breakdown products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
